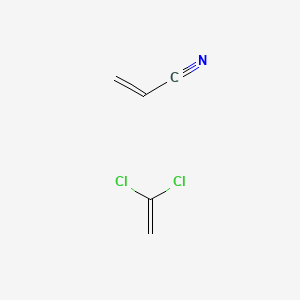

1,1-Dichloroethene;prop-2-enenitrile

Übersicht

Beschreibung

1,1-Dichloroethene;prop-2-enenitrile is a compound that combines the properties of 1,1-dichloroethene and prop-2-enenitrile. This compound is known for its unique chemical structure and properties, which make it valuable in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dichloroethene;prop-2-enenitrile typically involves the polymerization of 1,1-dichloroethene with prop-2-enenitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a peroxide or azo compound, which initiates the polymerization process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of 1,1-dichloroethene and prop-2-enenitrile into the reactor, along with the catalyst. The reaction mixture is then heated to the appropriate temperature, and the polymerization process is monitored to ensure consistent product quality. The final product is typically purified through distillation or other separation techniques to remove any unreacted monomers and by-products.

Analyse Chemischer Reaktionen

Polymerization Reactions

1,1-Dichloroethene;prop-2-enenitrile is primarily used as a monomer in copolymer synthesis.

Reaction Mechanism :

-

Free Radical Polymerization : Initiated by peroxides or azo compounds, the reaction proceeds via a free-radical chain mechanism.

Products :

-

Block Copolymers : These exhibit enhanced thermal stability and flame resistance due to the synergistic effects of 1,1-dichloroethene (imparts chlorine-based fire retardancy) and acrylonitrile (adds polar nitrile groups) .

| Property | 1,1-Dichloroethene Component | Acrylonitrile Component |

|---|---|---|

| Thermal Stability | High (up to 150°C) | Moderate (up to 100°C) |

| Flammability | Self-extinguishing | Combustible |

| Applications | Fire-resistant textiles | Industrial fibers |

Substitution Reactions

The chlorine atoms in 1,1-dichloroethene undergo nucleophilic substitution under basic conditions.

Example Reaction :

Kinetics :

-

Reaction rate increases with higher pH and temperature.

Oxidation Reactions

Oxidation pathways are critical for environmental degradation and metabolic processing.

Atmospheric Photooxidation :

-

Reagents : Ozone (O₃) and hydroxyl radicals (- OH).

-

Half-life : 11 hours in clean air; <2 hours in polluted air .

Biological Oxidation :

-

Mechanism : Cytochrome P450 enzymes (e.g., CYP2E1) metabolize 1,1-dichloroethene to reactive epoxides, leading to hepatotoxicity .

Environmental Degradation

The compound’s environmental persistence varies by medium:

| Medium | Degradation Pathway | Half-Life | Key Factors |

|---|---|---|---|

| Water | Hydrolysis | 6–9 months | pH, temperature |

| Air | Photooxidation | 0.5–11 hours | Ozone concentration |

| Soil | Microbial degradation | Weeks–months | Microbial activity |

Hydrolysis :

Thermal Decomposition

At elevated temperatures (>300°C), the compound undergoes pyrolysis:

Comparative Reactivity

This compound exhibits distinct reactivity compared to its individual components:

| Reaction Type | 1,1-Dichloroethene Alone | With Acrylonitrile |

|---|---|---|

| Polymerization Rate | Moderate | Enhanced (due to polarity) |

| Oxidative Stability | Low | High (nitrile groups) |

| Environmental Mobility | High | Reduced (polar copolymer) |

Key Research Findings

-

Toxicological Impact : Chronic exposure to degradation products (e.g., vinyl chloride) correlates with liver and kidney damage in animal models .

-

Industrial Utility : Block copolymers of this compound are prioritized in flame-retardant textiles and food packaging films .

-

Synthetic Challenges : Balancing reactivity ratios during copolymerization requires precise stoichiometric control .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Polymer Chemistry

- Monomer Usage : 1,1-Dichloroethene;prop-2-enenitrile is primarily used as a monomer in the production of specialty polymers. These polymers exhibit unique characteristics that can be tailored for specific applications.

- Copolymers : It is utilized in the synthesis of copolymers with vinyl chloride and acrylonitrile, enhancing the material properties such as thermal stability and chemical resistance.

-

Biological Studies

- Toxicological Research : The compound has been studied for its potential effects on biological systems. Research indicates that it can interact with biomolecules, leading to changes in cellular processes. Notably, animal studies have shown potential liver and kidney toxicity at high exposure levels .

- Environmental Impact : Investigations into its environmental persistence highlight concerns regarding its breakdown products, which may include carcinogenic compounds like vinyl chloride .

-

Pharmaceutical Applications

- Drug Delivery Systems : There is ongoing research into the use of this compound as a precursor for pharmaceutical compounds and in drug delivery systems due to its ability to form stable complexes with various biomolecules.

-

Industrial Applications

- Manufacturing Intermediate : It serves as an intermediate in the production of various chemicals, including plastics and dyes. Its role in creating polyvinylidene chloride (PVDC) has been significant in the food packaging industry, particularly in cling films .

- Semiconductor Fabrication : The compound is also utilized in semiconductor manufacturing processes for growing high-purity silicon dioxide films .

Case Study 1: Polymer Production

A study conducted by demonstrated the effectiveness of this compound as a comonomer for producing PVDC. The resulting polymers exhibited superior barrier properties against moisture and oxygen, making them ideal for food packaging applications.

Case Study 2: Toxicological Assessment

Research published by the ATSDR indicated that exposure to high concentrations of this compound could lead to significant health effects in animal models. This study underscored the importance of understanding its toxicological profile to mitigate risks associated with industrial exposure .

Wirkmechanismus

The mechanism of action of 1,1-dichloroethene;prop-2-enenitrile involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This interaction can affect cellular processes and pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1-Dichloroethene: A related compound with similar chemical properties but lacks the nitrile group.

Prop-2-enenitrile: Another related compound that contains the nitrile group but lacks the dichloroethene moiety.

Uniqueness

1,1-Dichloroethene;prop-2-enenitrile is unique due to its combination of both dichloroethene and nitrile functionalities. This dual functionality imparts distinct chemical and physical properties, making it valuable for specific applications that require both chlorinated and nitrile characteristics.

Biologische Aktivität

1,1-Dichloroethene; prop-2-enenitrile, also known as 1,1-DCE, is a compound with significant industrial applications, particularly in the synthesis of polymers and other chemical intermediates. Understanding its biological activity is crucial for assessing its safety and potential health effects. This article reviews the available literature on the biological activity of this compound, focusing on its toxicological profile, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClN

- CAS Number : 9010-76-8

- Molecular Weight : 111.00 g/mol

Toxicological Profile

The toxicological effects of 1,1-Dichloroethene have been extensively studied in both animal models and limited human studies. Key findings include:

Health Effects

- Acute Toxicity : Inhalation of 1,1-DCE has been associated with respiratory irritation and central nervous system effects. Studies indicate that exposure levels above 100 ppm can lead to significant health risks .

- Chronic Effects : Long-term exposure has been linked to liver and kidney damage. For instance, studies on rats showed elevated liver enzymes indicative of hepatotoxicity after exposure to high doses .

| Study Type | Species | Exposure Method | Dosage (ppm) | Key Findings |

|---|---|---|---|---|

| Acute Exposure | Rats | Inhalation | 200 | Liver damage; elevated liver enzymes |

| Chronic Exposure | Mice | Oral Gavage | 15-56 | Body weight loss; reproductive effects |

| Epidemiological | Humans | Occupational Exposure | <25 | No significant mortality differences observed |

The biological activity of 1,1-Dichloroethene is primarily mediated through its metabolic activation by cytochrome P450 enzymes, particularly CYP2E1. This leads to the formation of reactive intermediates that can interact with cellular macromolecules, resulting in toxicity .

- Reactive Metabolites : The compound is metabolized to epoxide forms that can bind to glutathione (GSH), leading to oxidative stress and cellular damage.

- Inhibition of Enzymes : It has been shown to inhibit certain enzymes involved in detoxification processes, exacerbating its toxic effects .

Occupational Exposure

A study conducted by Ott et al. (1976) examined the health records of workers exposed to 1,1-DCE in various industrial settings. The study concluded that while there were no statistically significant differences in mortality rates compared to controls, there were observable health issues related to chronic exposure .

Animal Studies

In a series of experiments involving Sprague-Dawley rats, Jenkins and Andersen (1978) reported severe liver damage following oral exposure at doses as low as 400 mg/kg. The study highlighted the rapid onset of hepatotoxicity characterized by significant increases in liver enzymes within hours post-exposure .

Eigenschaften

IUPAC Name |

1,1-dichloroethene;prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N.C2H2Cl2/c1-2-3-4;1-2(3)4/h2H,1H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUXVUVEVXYICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC#N.C=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9010-76-8 | |

| Record name | Acrylonitrile-vinylidene chloride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20921985 | |

| Record name | Prop-2-enenitrile--1,1-dichloroethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] | |

| Record name | 2-Propenenitrile, polymer with 1,1-dichloroethene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9010-76-8, 116283-69-3 | |

| Record name | 2-Propenenitrile, polymer with 1,1-dichloroethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009010768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenenitrile, polymer with 1,1-dichloroethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Prop-2-enenitrile--1,1-dichloroethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenenitrile, polymer with 1,1-dichloroethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.